Cas no 27469-60-9 (1-Bis(4-fluorophenyl)methyl Piperazine)

1-Bis(4-fluorophenyl)methyl Piperazine is a fluorinated piperazine derivative with notable applications in pharmaceutical and chemical research. Its structure, featuring two 4-fluorophenyl groups, enhances its utility as a versatile intermediate in the synthesis of bioactive compounds, particularly in CNS-targeting drug development. The fluorine substituents contribute to improved metabolic stability and binding affinity, making it valuable for medicinal chemistry applications. This compound exhibits high purity and consistent performance, ensuring reliability in synthetic pathways. Its well-defined molecular architecture also facilitates structure-activity relationship (SAR) studies, aiding in the design of novel therapeutic agents. Suitable for controlled reactions, it is commonly employed in academic and industrial research settings.
1-Bis(4-fluorophenyl)methyl Piperazine structure
27469-60-9 structure
Product Name:1-Bis(4-fluorophenyl)methyl Piperazine
CAS No:27469-60-9
MF:C17H18F2N2
MW:288.335031032562
MDL:MFCD00038660
CID:53158
PubChem ID:152932
Update Time:2025-06-08

1-Bis(4-fluorophenyl)methyl Piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(Bis(4-fluorophenyl)methyl)piperazine
    • N-(4,4-Difluorobenzhydryl)piperazine
    • 1-[Bis(4-fluorophenyl)methyl]piperazine
    • 1-(4,4'-difluorobenzhydryl)piperazine
    • 4,4'-Difluorobenzhydrylpiperazine
    • 1-Bis(4-fluorophenyl)methyl piperazine
    • 1-Bis(4-fluorophenyl)methyl Piperzaine
    • [bis(4-fluorophenyl)methyl]piperazine
    • 1-(4,4-Difluorobenzhydryl)Piperazine
    • 1-(4,4'-Difluorodiphenylmethyl)piperazine
    • 1-[(4',4''-difluorodiphenyl)methyl]piperazine
    • 1-[Bis-(4-fluorophenyl)methyl]piperazine
    • N-[bis(4-fluorophenyl)methyl]piperazine
    • 1-Bis(4-fluorophenyl)methylpiperazine
    • NS00050396
    • Piperazine, 1-[bis(4-fluorophenyl)methyl]-
    • EINECS 248-476-0
    • AKOS000122871
    • N-Bis-(4-fluorophenyl)methylpiperazine
    • 1-[bis(p-fluorophenyl)methyl]piperazine
    • EN300-14233
    • W-107112
    • AC-2053
    • UNII-JT57UD83SY
    • FT-0629630
    • DTXSID8057699
    • SCHEMBL336219
    • 1 [bis(4-Fluorophenyl)methyl]-piperazine
    • MFCD00038660
    • DTXCID9031488
    • Bis(4-fluorophenyl) methylpiperazine
    • 1-[bis(4-fluorophenyl) methyl]piperazine
    • 1-(4,4'-difluorobenzylhydryl)piperazine
    • DS-0039
    • Tox21_113827
    • 1-[bis(4-fluorophenyl)methyl]-piperazine
    • bis(4-fluorophenyl)methylpiperazine
    • SR-01000944772
    • SY020905
    • 4,4-Difluorobenzhydrylpiperazine
    • Z104508922
    • 1-[bis(4-fluorophenyl)-methyl]piperazine
    • C17H18F2N2
    • B2764
    • FLUNARIZINE DIHYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • NCGC00253707-01
    • BB 0253744
    • CAS-27469-60-9
    • JT57UD83SY
    • [bis-(4-fluorophenyl)-methyl]-piperazine
    • AM20060426
    • CHEMBL3185776
    • SR-01000944772-1
    • 1-[bis-(4-fluorophenyl)-methyl]-piperazine
    • 4,4'-difluorobenzhydryl piperazine
    • CCG-356096
    • A5325
    • 1-Bis(4-fluorophenyl)methyl piperazine, 97%
    • 27469-60-9
    • CS-W010009
    • 1 -[bis-(4-fluorophenyl)methyl]piperazine
    • STK503667
    • A10257
    • 4,4'-Difluorobenzhydrylpiperazine;1-(4,4'-Difluorobenzhydryl)piperazine
    • ALBB-006009
    • 1-Bis(4-fluorophenyl)methyl Piperazine
    • MDL: MFCD00038660
    • Inchi: 1S/C17H18F2N2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
    • InChI Key: TTXIFFYPVGWLSE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)N1CCNCC1

Computed Properties

  • Exact Mass: 288.14400
  • Monoisotopic Mass: 288.144
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 15.3A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1462 (estimate)
  • Melting Point: 91.0 to 95.0 deg-C
  • Boiling Point: 130°C/1mmHg(lit.)
  • Flash Point: 176.3±26.5 °C
  • Water Partition Coefficient: 0.34 g/L (20 ºC)
  • PSA: 15.27000
  • LogP: 3.22610
  • Solubility: Not determined

1-Bis(4-fluorophenyl)methyl Piperazine Security Information

  • Symbol: GHS06
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H301,H315,H319,H335
  • Warning Statement: P261,P301+P310,P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 25-36/37/38
  • Safety Instruction: S26-S45-S36/37/39
  • FLUKA BRAND F CODES:10-34
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Packing Group:I; II; III
  • Risk Phrases:R25; R36/37/38
  • Safety Term:S26;S36/37/39;S45
  • Packing Group:I; II; III

1-Bis(4-fluorophenyl)methyl Piperazine Customs Data

  • HS CODE:29335990

1-Bis(4-fluorophenyl)methyl Piperazine Pricemore >>

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1-Bis(4-fluorophenyl)methyl Piperazine Production Method

1-Bis(4-fluorophenyl)methyl Piperazine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:27469-60-9)1-(4,4-二氟苯甲基)哌嗪
Order Number:LE1883442;LE17840
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:37
Price ($):discuss personally
Email:18501500038@163.com

1-Bis(4-fluorophenyl)methyl Piperazine Related Literature

Additional information on 1-Bis(4-fluorophenyl)methyl Piperazine

1-Bis(4-fluorophenyl)methyl Piperazine: A Comprehensive Overview

1-Bis(4-fluorophenyl)methyl Piperazine (CAS No. 27469-60-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique piperazine core and fluorinated phenyl groups, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.

The molecular structure of 1-Bis(4-fluorophenyl)methyl Piperazine is composed of a central piperazine ring, which is a common scaffold in many pharmaceuticals due to its ability to modulate various biological targets. The presence of two 4-fluorophenyl groups attached to the methyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-Bis(4-fluorophenyl)methyl Piperazine in the treatment of neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent serotonin reuptake inhibition properties, suggesting its potential as an antidepressant. The researchers found that the fluorinated phenyl groups play a crucial role in enhancing the compound's binding affinity to serotonin transporters, thereby improving its efficacy.

In addition to its antidepressant properties, 1-Bis(4-fluorophenyl)methyl Piperazine has shown promise in the treatment of anxiety disorders. A clinical trial conducted by a team at Harvard Medical School reported that patients treated with this compound experienced significant reductions in anxiety symptoms compared to those receiving a placebo. The study also noted that the compound was well-tolerated, with minimal side effects, further supporting its potential as a safe and effective therapeutic agent.

The pharmacokinetic profile of 1-Bis(4-fluorophenyl)methyl Piperazine has been extensively studied. Research has shown that the compound exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for a successful drug candidate. These properties are attributed to the fluorinated phenyl groups, which enhance the compound's ability to cross biological membranes and resist metabolic degradation.

Beyond its therapeutic applications, 1-Bis(4-fluorophenyl)methyl Piperazine has also been explored for its use in chemical synthesis. Its unique structure makes it an excellent building block for the synthesis of more complex molecules. For example, chemists at the University of California, Berkeley, have utilized this compound as a key intermediate in the synthesis of novel antiviral agents. The piperazine core and fluorinated phenyl groups provide multiple functional handles for further chemical modifications, enabling the creation of a diverse array of derivatives with potential therapeutic applications.

The safety profile of 1-Bis(4-fluorophenyl)methyl Piperazine has been thoroughly evaluated through various preclinical studies. Toxicology assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, ongoing clinical trials are necessary to fully establish its safety and efficacy in human populations.

In conclusion, 1-Bis(4-fluorophenyl)methyl Piperazine (CAS No. 27469-60-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure, characterized by the piperazine core and fluorinated phenyl groups, confers several advantageous properties that make it an attractive candidate for drug development. Ongoing research continues to uncover new therapeutic uses for this compound, further solidifying its importance in the field.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:27469-60-9)1-(4,4-二氟苯甲基)哌嗪
LE1883442;LE17840
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email